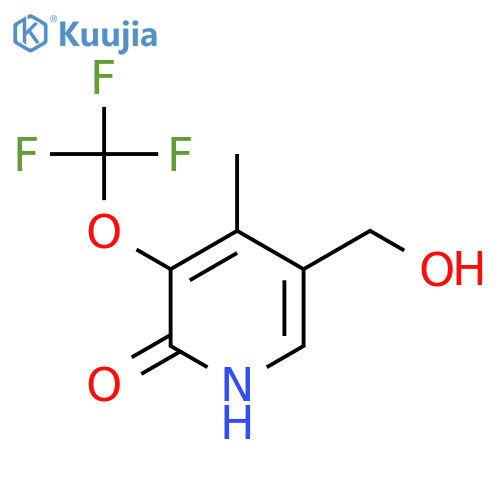

Cas no 1806717-47-4 (2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)

1806717-47-4 structure

商品名:2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol

CAS番号:1806717-47-4

MF:C8H8F3NO3

メガワット:223.14923286438

CID:4815421

2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol

-

- インチ: 1S/C8H8F3NO3/c1-4-5(3-13)2-12-7(14)6(4)15-8(9,10)11/h2,13H,3H2,1H3,(H,12,14)

- InChIKey: VFRULOVQKMCJKV-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(NC=C(CO)C=1C)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 344

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098909-1g |

2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol |

1806717-47-4 | 97% | 1g |

$1,490.00 | 2022-03-31 |

2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1806717-47-4 (2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量